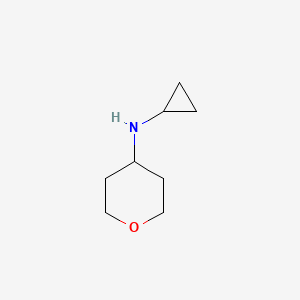

N-cyclopropyltetrahydro-2H-pyran-4-amine

Description

N-cyclopropyltetrahydro-2H-pyran-4-amine (CAS: 211814-16-3) is a bicyclic amine with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol . Key physicochemical properties include:

- Density: 1.01 g/cm³

- Boiling Point: 219°C (at 760 mmHg)

- Melting Point: -81.4°C

- Vapor Pressure: 0.122 mmHg at 25°C

- Refractive Index: 1.493

- Solubility: Limited aqueous solubility (exact values unspecified)

The compound features a tetrahydro-2H-pyran (oxane) ring fused with a cyclopropylamine group, contributing to its structural rigidity. It is primarily utilized as a pharmaceutical intermediate, with Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd. listed as a key supplier .

Properties

IUPAC Name |

N-cyclopropyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-7(1)9-8-3-5-10-6-4-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIOGILHLJADHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426294 | |

| Record name | N-cyclopropyltetrahydro-2H-pyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211814-16-3 | |

| Record name | N-Cyclopropyltetrahydro-2H-pyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211814-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-cyclopropyltetrahydro-2H-pyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cyclopropyltetrahydro-2H-pyran-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyltetrahydro-2H-pyran-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with tetrahydropyran derivatives in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow processes and the use of automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyltetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.

Substitution: The amine group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopropyltetrahydro-2H-pyran-4-one, while substitution reactions can produce various N-substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

Building Block for Drug Synthesis

N-Cyclopropyltetrahydro-2H-pyran-4-amine serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural features make it particularly valuable in developing drugs targeting neurological disorders. The compound's ability to modify biological activity allows researchers to design more effective therapeutics aimed at conditions such as depression and anxiety disorders.

Case Study: Lysine-Specific Demethylase-1 Inhibitors

Research has indicated that derivatives of this compound can exhibit inhibitory action against lysine-specific demethylase-1, which is implicated in several diseases, including cancer. This suggests a pathway for developing new medications that could improve treatment options for patients suffering from these conditions .

Agrochemical Formulations

Enhancing Pesticide Efficacy

In agrochemical applications, this compound is utilized to enhance the efficacy of pesticides and herbicides. Its incorporation into formulations can lead to improved crop yields while simultaneously reducing the environmental impact associated with agricultural practices. This dual benefit is particularly important as the agricultural sector seeks sustainable solutions to meet global food demands.

Polymer Chemistry

Modifier in Polymer Production

The compound acts as a modifier in the production of polymers, contributing to the development of materials with enhanced flexibility and durability. This application is vital for industries that require high-performance materials, such as automotive and construction sectors. By improving the mechanical properties of polymers, this compound facilitates the creation of innovative products that can withstand demanding conditions.

Research in Organic Synthesis

Intermediate in Complex Molecule Formation

In organic synthesis, this compound serves as an intermediate that helps facilitate the creation of complex molecules. This role is essential for advancing chemical research, particularly in synthesizing novel compounds that may have unique properties or biological activities. Its utility in laboratory settings underscores its importance in ongoing chemical investigations.

Biochemical Applications

Potential for Enzyme Inhibition

The compound is being explored for its potential in biochemical applications, particularly in designing enzyme inhibitors. Such inhibitors can lead to breakthroughs in treating various diseases by targeting specific biochemical pathways involved in disease progression. The ongoing research into this area highlights the compound's versatility and potential impact on medical science.

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-cyclopropyltetrahydro-2H-pyran-4-amine involves its interaction with various molecular targets. The cyclopropyl group and the amine functionality allow it to bind to specific receptors or enzymes, influencing biological pathways. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

N-Methyltetrahydro-2H-pyran-4-amine (CAS: 220641-87-2)

- Molecular Formula: C₆H₁₃NO

- Molecular Weight : 115.17 g/mol

- Key Differences :

- Replaces the cyclopropyl group with a methyl group, reducing steric bulk.

- Lower molecular weight and simpler structure may enhance solubility but reduce metabolic stability compared to the cyclopropyl analog.

N-Ethyltetrahydro-2H-pyran-4-amine (CAS: 211814-15-2)

- Molecular Formula: C₇H₁₅NO

- Molecular Weight : 129.20 g/mol

- Key Differences :

- Ethyl substitution increases hydrophobicity compared to the methyl analog.

- Boiling point and melting point data are unavailable, but the ethyl group likely elevates boiling point relative to the methyl variant.

- Synthesis : Similar reductive amination methods as the cyclopropyl derivative .

4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine (CAS: 1017451-67-0)

- Molecular Formula: C₁₁H₁₄ClNO

- Molecular Weight : 211.69 g/mol

- Key Differences :

- Incorporates a 3-chlorophenyl group, enhancing aromatic interactions and polarity.

- Higher molecular weight and chlorine substituent may improve binding affinity in receptor-targeted applications.

- Applications: Potential use in kinase inhibitors or CNS-targeted drugs .

N-[(1R,3S)-3-Isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine

- Molecular Formula : C₂₅H₃₆F₃N₃O₂

- Molecular Weight : 468.2 g/mol (observed mass)

- Key Differences :

- Synthesis : Involves reductive amination with sodium triacetoxyborohydride (STAB) and palladium-catalyzed hydrogenation .

Structural and Functional Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Melting Point (°C) | Applications |

|---|---|---|---|---|---|---|

| N-cyclopropyltetrahydro-2H-pyran-4-amine | C₈H₁₅NO | 141.21 | Cyclopropyl | 219 | -81.4 | Pharmaceutical intermediate |

| N-Methyltetrahydro-2H-pyran-4-amine | C₆H₁₃NO | 115.17 | Methyl | N/A | N/A | Organic synthesis |

| N-Ethyltetrahydro-2H-pyran-4-amine | C₇H₁₅NO | 129.20 | Ethyl | N/A | N/A | Research chemical |

| 4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine | C₁₁H₁₄ClNO | 211.69 | 3-Chlorophenyl | N/A | N/A | Kinase inhibitor candidate |

| Trifluoromethylphenyl-piperazine analog | C₂₅H₃₆F₃N₃O₂ | 468.2 | Trifluoromethylphenyl-piperazine | N/A | N/A | Neuropharmacological agent |

Biological Activity

N-Cyclopropyltetrahydro-2H-pyran-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound (C8H15NO) is characterized by a tetrahydropyran ring structure with a cyclopropyl group attached to the nitrogen atom. Its molecular structure is critical for its interactions with biological targets.

The biological activity of this compound can be attributed to its role as an inhibitor of specific enzymes and receptors involved in various signaling pathways.

- PI3K Inhibition : Research indicates that compounds similar to this compound exhibit inhibitory effects on phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell growth and survival. This inhibition can lead to therapeutic effects in conditions such as cancer and autoimmune diseases .

- ALK5 Inhibition : A derivative of this compound has been identified as a potent inhibitor of the TGF-β type I receptor (ALK5), which plays a significant role in fibrotic diseases and tumor progression. The compound demonstrated strong inhibitory activity both in vitro and in vivo, suggesting its potential as a therapeutic agent .

In Vitro Studies

In vitro studies have shown that this compound and its derivatives can effectively inhibit cellular pathways involved in inflammation and proliferation:

- Anti-inflammatory Activity : Compounds derived from this structure have been evaluated for their ability to reduce pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cell lines stimulated by lipopolysaccharide (LPS) .

In Vivo Studies

In vivo experiments further support the anti-inflammatory properties of this compound:

- Mouse Models : Studies using mouse models demonstrated that these compounds could significantly reduce swelling and inflammatory responses, indicating their potential for treating inflammatory diseases .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : A study demonstrated that derivatives of this compound could inhibit tumor growth in xenograft models by targeting the PI3K pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

- Fibrosis : Another case study focused on the use of ALK5 inhibitors derived from this compound in treating pulmonary fibrosis, showing promising results in reducing fibrotic tissue formation in animal models .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural integrity of N-cyclopropyltetrahydro-2H-pyran-4-amine in synthetic batches?

- Methodological Answer : Utilize analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm the amine and cyclopropyl group connectivity. High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) can assess purity by detecting impurities at trace levels. Differential scanning calorimetry (DSC) is recommended to validate the reported melting point (-81.4°C) and identify potential polymorphic forms .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Strict adherence to PPE (gloves, lab coats, goggles) is critical. Conduct reactions in a fume hood to mitigate inhalation risks (vapor pressure: 0.122 mmHg at 25°C). Use inert atmosphere techniques (e.g., gloveboxes) to prevent degradation or unintended reactions. Spill management should involve neutralization with compatible adsorbents and proper waste segregation .

Q. Which solvent systems are optimal for recrystallizing this compound to achieve high yields?

- Methodological Answer : Solubility parameters suggest using polar aprotic solvents (e.g., tetrahydrofuran) mixed with non-polar solvents (e.g., hexane) for gradual crystallization. Temperature-controlled recrystallization (based on the reported boiling point of 219°C) can minimize thermal decomposition. Monitor phase transitions using hot-stage microscopy .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to enhance enantiomeric purity?

- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis (e.g., palladium-catalyzed cyclopropanation). Analytical validation via chiral HPLC or circular dichroism (CD) spectroscopy is essential. Computational tools like density functional theory (DFT) can predict steric effects influencing cyclopropane ring formation .

Q. What strategies are effective for resolving contradictory physicochemical data (e.g., melting point discrepancies) reported for this compound?

- Methodological Answer : Discrepancies (e.g., conflicting melting points of -81.4°C vs. 81.4°C) may arise from impurities or polymorphic variations. Systematic characterization using DSC, X-ray crystallography, and thermogravimetric analysis (TGA) can identify root causes. Cross-validate results against high-purity reference standards .

Q. How does the electronic structure of the cyclopropyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The cyclopropyl ring’s strain and conjugation with the amine lone pair can enhance nucleophilicity. Computational modeling (e.g., natural bond orbital analysis) quantifies electron donation effects. Kinetic studies under varying pH and temperature conditions can isolate steric vs. electronic contributions .

Q. What experimental designs are suitable for studying the metabolic stability of this compound in drug discovery contexts?

- Methodological Answer : Use liver microsomal assays (human/rodent) to monitor oxidative degradation pathways. LC-MS/MS quantifies metabolites, while isotopic labeling (e.g., deuterium at the cyclopropane ring) tracks metabolic hotspots. Compare results with structurally similar compounds (e.g., tetrahydro-2H-pyran derivatives) to identify metabolic liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.